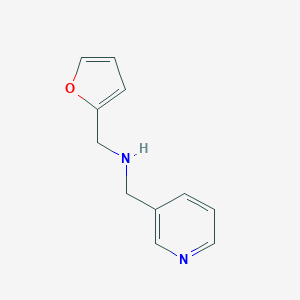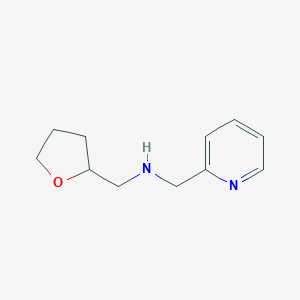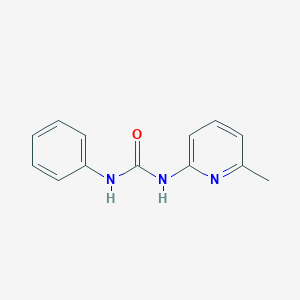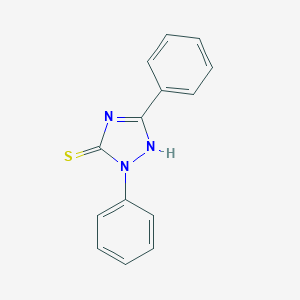![molecular formula C13H15F3N4O5 B187886 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol CAS No. 5670-54-2](/img/structure/B187886.png)
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C12H14F3N3O5. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol involves its interaction with certain receptors in the brain. It has been shown to bind to the NMDA receptor and modulate its activity, leading to changes in synaptic plasticity and neuronal signaling. This compound also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor, leading to changes in synaptic plasticity and neuronal signaling. This compound also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in various physiological processes. This compound also has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the study of 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various neurological disorders. Another direction is to evaluate its toxicity and side effects in more detail, in order to determine its safety for use in humans. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound, in order to facilitate its use in scientific research.
Méthodes De Synthèse
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol can be synthesized using various methods. One of the common methods involves the reaction of 2,6-dinitro-4-(trifluoromethyl)aniline with piperazine in the presence of a reducing agent and a solvent. The resulting product is then treated with an acid to form the final product. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol has potential applications in scientific research. It has been studied for its ability to modulate the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
5670-54-2 |
|---|---|
Nom du produit |
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
Formule moléculaire |
C13H15F3N4O5 |
Poids moléculaire |
364.28 g/mol |
Nom IUPAC |
2-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H15F3N4O5/c14-13(15,16)9-7-10(19(22)23)12(11(8-9)20(24)25)18-3-1-17(2-4-18)5-6-21/h7-8,21H,1-6H2 |
Clé InChI |
QBTMMSCUEZTXQX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



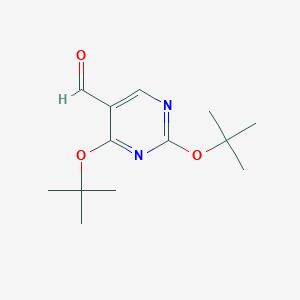
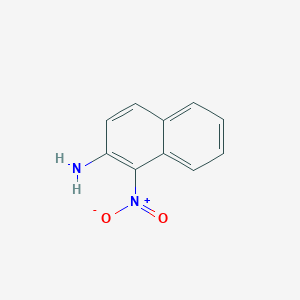
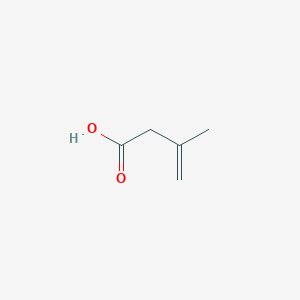


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)



